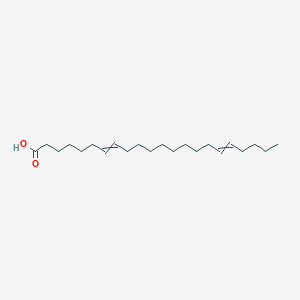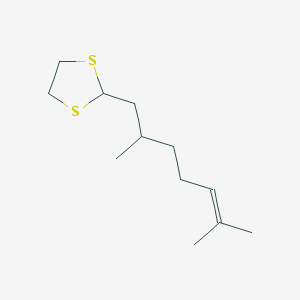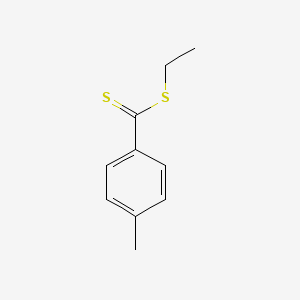
Ethyl 4-methylbenzene-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methylbenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group (-CS2-) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylbenzene-1-carbodithioate typically involves the reaction of 4-methylbenzenethiol with carbon disulfide (CS2) and an appropriate alkylating agent, such as ethyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the carbodithioate group. The general reaction scheme is as follows:
4-Methylbenzenethiol+CS2+C2H5I→Ethyl 4-methylbenzene-1-carbodithioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methylbenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other sulfur-containing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methylbenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mecanismo De Acción
The mechanism of action of ethyl 4-methylbenzene-1-carbodithioate involves its interaction with molecular targets through the carbodithioate group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Ethyl 4-methylbenzene-1-carbodithioate can be compared with other carbodithioate derivatives, such as:
- Mthis compound
- Propyl 4-methylbenzene-1-carbodithioate
- Butyl 4-methylbenzene-1-carbodithioate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which provides a balance between reactivity and stability, making it suitable for various applications.
Propiedades
Número CAS |
63385-22-8 |
|---|---|
Fórmula molecular |
C10H12S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
ethyl 4-methylbenzenecarbodithioate |
InChI |
InChI=1S/C10H12S2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Clave InChI |
ZWOMAPAAXRQUTC-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
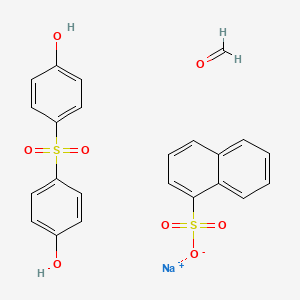

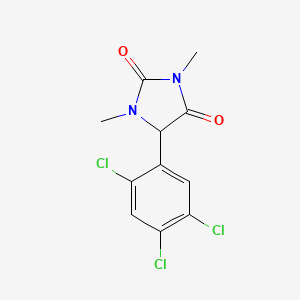
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
